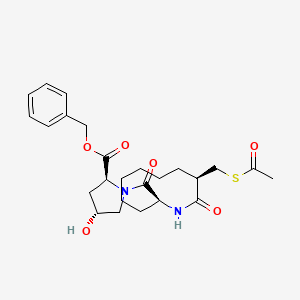

CGS25155

Description

Properties

CAS No. |

150126-87-7 |

|---|---|

Molecular Formula |

C25H34N2O6S |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H34N2O6S/c1-17(28)34-16-19-11-7-2-3-8-12-21(26-23(19)30)24(31)27-14-20(29)13-22(27)25(32)33-15-18-9-5-4-6-10-18/h4-6,9-10,19-22,29H,2-3,7-8,11-16H2,1H3,(H,26,30)/t19-,20+,21-,22-/m0/s1 |

InChI Key |

NGYQCCBRERZOHX-LRSLUSHPSA-N |

Isomeric SMILES |

CC(=O)SC[C@@H]1CCCCCC[C@H](NC1=O)C(=O)N2C[C@@H](C[C@H]2C(=O)OCC3=CC=CC=C3)O |

Canonical SMILES |

CC(=O)SCC1CCCCCCC(NC1=O)C(=O)N2CC(CC2C(=O)OCC3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGS 25155 CGS-25155 N-((((acetylthio)methyl)-2-oxo-1-azacyclodec-10-yl)carbonyl)-4-hydroxyl-L-proline benzyl este |

Origin of Product |

United States |

Foundational & Exploratory

The Potent and Stereospecific Blockade of NMDA-Evoked Acetylcholine Release by CGS 19755: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a highly potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its ability to stereospecifically inhibit NMDA-evoked acetylcholine (ACh) release has made it a valuable tool in neuroscience research for dissecting the roles of glutamatergic neurotransmission in cholinergic signaling. This technical guide provides an in-depth analysis of the core principles underlying the action of CGS 19755, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of CGS 19755 Inhibition

The inhibitory potency of CGS 19755 on NMDA-evoked acetylcholine release has been quantified through various experimental paradigms. The data consistently demonstrates a competitive and stereospecific interaction with the NMDA receptor.

| Parameter | Value | Description | Source |

| pA2 | 5.93 - 5.94 | A measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. | [1][3] |

| IC50 | 50 nM | The concentration of CGS 19755 required to inhibit the binding of a radiolabeled ligand to NMDA-type receptors by 50%. | [1] |

Stereospecificity:

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying the effects of CGS 19755.

Caption: NMDA Receptor Signaling Pathway for Acetylcholine Release.

Caption: Workflow for NMDA-Evoked Acetylcholine Release Assay.

Experimental Protocols

The following is a detailed methodology for a typical experiment investigating the effect of CGS 19755 on NMDA-evoked acetylcholine release from rat striatal slices.

1. Materials and Reagents:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1; gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

-

[³H]Choline chloride (specific activity ~80 Ci/mmol)

-

N-methyl-D-aspartate (NMDA)

-

CGS 19755 (and its stereoisomers, if available)

-

Scintillation fluid

-

Tissue chopper or vibratome

-

Superfusion apparatus with multiple chambers

-

Liquid scintillation counter

2. Tissue Preparation:

-

Humanely euthanize a rat according to institutional guidelines.

-

Rapidly dissect the striata on a cold surface.

-

Prepare coronal slices of the striatum (approximately 300-400 µm thick) using a tissue chopper or vibratome.

-

Transfer the slices to a beaker containing oxygenated Krebs-Ringer buffer at room temperature.

3. Radiolabeling of Acetylcholine Stores:

-

Pre-incubate the striatal slices in oxygenated Krebs-Ringer buffer for 30 minutes at 37°C to allow for metabolic stabilization.

-

Transfer the slices to a fresh volume of buffer containing [³H]choline (e.g., 0.1 µM) and incubate for 30 minutes at 37°C. This allows for the uptake of radiolabeled choline and its conversion to [³H]acetylcholine by choline acetyltransferase within the cholinergic nerve terminals.

4. Superfusion Procedure:

-

After incubation, gently wash the slices with fresh, non-radioactive Krebs-Ringer buffer to remove excess [³H]choline.

-

Transfer individual or small groups of slices to the chambers of a superfusion apparatus.

-

Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.

-

Begin collecting fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

After a washout period to establish a stable baseline of spontaneous [³H]acetylcholine release (typically 30-60 minutes), switch to a buffer containing NMDA (e.g., 50 µM) to evoke acetylcholine release.

-

To test the effect of CGS 19755, pre-perfuse the slices with a buffer containing the desired concentration of CGS 19755 for a set period (e.g., 15-20 minutes) before and during the NMDA stimulation.

-

Collect fractions throughout the stimulation and post-stimulation periods.

5. Quantification of [³H]Acetylcholine Release:

-

Add a suitable volume of scintillation fluid to each collected fraction.

-

Quantify the amount of tritium in each fraction using a liquid scintillation counter. The radioactivity in each fraction is proportional to the amount of [³H]acetylcholine released.

-

At the end of the experiment, solubilize the tissue slices from each chamber to determine the total remaining radioactivity.

-

Express the release of [³H]acetylcholine in each fraction as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release rate).

6. Data Analysis:

-

Calculate the net NMDA-evoked release by subtracting the basal release from the total release during NMDA stimulation.

-

Construct concentration-response curves for NMDA in the absence and presence of different concentrations of CGS 19755.

-

Perform a Schild analysis on the data to determine the pA2 value, which provides a quantitative measure of the potency of CGS 19755 as a competitive antagonist.

Conclusion

CGS 19755 is a powerful and specific tool for investigating the role of NMDA receptors in modulating acetylcholine release. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the intricate interplay between the glutamatergic and cholinergic systems in the central nervous system. The stereospecific nature of its inhibition underscores the precise molecular interactions required for its potent antagonism at the NMDA receptor.

References

- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The effect of cholinergic drugs on [3H]acetylcholine release from slices of rat hippocampus, striatum and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 19755 (Selfotel): A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its neuroprotective and anticonvulsant properties in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of CGS 19755, its mechanism of action, and its effects demonstrated in preclinical and clinical studies. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to facilitate further research and development in the field of neurotherapeutics.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1] However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, can lead to a cascade of excitotoxic events, resulting in neuronal damage and death.[2] This process of excitotoxicity is implicated in the pathophysiology of various acute and chronic neurological disorders, including cerebral ischemia (stroke), traumatic brain injury, and epilepsy.[2]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) emerged as a promising neuroprotective agent due to its selective and competitive antagonism at the NMDA receptor.[1] By blocking the glutamate binding site, CGS 19755 can attenuate the detrimental influx of calcium ions (Ca2+) that initiates the excitotoxic cascade.[3] This guide delves into the technical details of CGS 19755's effects on the CNS, providing a valuable resource for the scientific community.

Mechanism of Action

CGS 19755 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1] This action prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the opening of the associated ion channel and preventing the excessive influx of Ca2+ into the neuron.[3]

Quantitative Data

Receptor Binding Affinity

| Radioligand | Preparation | IC50 (nM) | Reference |

| [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | Rat striatum slices | 50 | [1] |

Preclinical Efficacy in Ischemia Models

| Animal Model | Species | Administration Route | Dosage Range (mg/kg) | Key Efficacy Metrics | Reference |

| Global Cerebral Ischemia | Gerbil | Intraperitoneal (i.p.) | 10 - 30 | Significant neuroprotection at 10 and 30 mg/kg.[4] | [4] |

| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 10 (bolus) + 5/hr (infusion) | Reduced cortical infarct volume.[4] | [4] |

| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 40 | 23% reduction in cortical edema.[4] | [4] |

Preclinical Efficacy in Seizure Models

| Animal Model | Species | Administration Route | ED50 (mg/kg) | Reference |

| Maximal Electroshock | Rat | Intraperitoneal (i.p.) | 3.8 | [1] |

| Maximal Electroshock | Mouse | Intraperitoneal (i.p.) | 2.0 | [1] |

Clinical Trial Data (Acute Ischemic Stroke)

| Dose (mg/kg) | Number of Patients | Adverse Events (Agitation, Hallucinations, etc.) | Reference |

| 1.0 | 6 | 1 | [5][6] |

| 1.5 | 7 | 4 (milder) | [5][6] |

| 1.75 | 5 | 3 | [5][6] |

| 2.0 | 6 | 6 | [5][6] |

Note: Phase III clinical trials for severe head injury were prematurely stopped due to safety concerns and a low probability of demonstrating efficacy.[7]

Experimental Protocols

Focal Cerebral Ischemia in Rats

Objective: To induce a focal ischemic lesion in the rat brain to evaluate the neuroprotective effects of CGS 19755.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Micro-vessel clips or electrocoagulation device

-

CGS 19755 solution

-

Vehicle control (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline incision in the neck to expose the common carotid arteries (CCAs).

-

Temporarily occlude the right CCA with a micro-vessel clip.

-

Perform a craniotomy to expose the right middle cerebral artery (MCA).

-

Permanently occlude the MCA by electrocoagulation or ligation.

-

After a defined period of occlusion (e.g., 60-90 minutes), remove the CCA clip to allow reperfusion.

-

Administer CGS 19755 or vehicle intravenously or intraperitoneally at the desired time point (e.g., at the onset of reperfusion).

-

After a survival period (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative.

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with TTC to visualize the infarct (infarcted tissue appears white, viable tissue appears red).

-

Quantify the infarct volume using image analysis software.

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To assess the anticonvulsant activity of CGS 19755 against generalized tonic-clonic seizures.

Materials:

-

Male CF-1 or Swiss Webster mice (20-25g)

-

Electroshock apparatus with corneal electrodes

-

Saline solution with an anesthetic (e.g., tetracaine) for the electrodes

-

CGS 19755 solution

-

Vehicle control (e.g., saline)

Procedure:

-

Administer CGS 19755 or vehicle intraperitoneally at a predetermined time before the test (e.g., 30 minutes).

-

Apply a drop of the saline/anesthetic solution to the corneal electrodes.

-

Place the electrodes on the corneas of the mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Determine the median effective dose (ED50) of CGS 19755 required to protect 50% of the animals from the seizure.

Central Nervous System Effects

Neuroprotection

Preclinical studies have consistently demonstrated the neuroprotective effects of CGS 19755 in various models of CNS injury. In models of global and focal cerebral ischemia, systemic administration of CGS 19755 has been shown to reduce infarct volume and improve neurological outcomes.[4] The neuroprotective dose in animal models typically ranges from 10-40 mg/kg.[4] The mechanism is attributed to the blockade of the excitotoxic cascade initiated by excessive glutamate release during ischemic events.[2]

Anticonvulsant Activity

CGS 19755 has demonstrated potent anticonvulsant effects in several animal models of epilepsy.[1] It is particularly effective against generalized tonic-clonic seizures, as shown in the maximal electroshock seizure test.[1] This anticonvulsant activity is a direct consequence of its ability to antagonize NMDA receptors, which are critically involved in the initiation and propagation of seizure activity.

Effects on Learning and Memory

The role of NMDA receptors in synaptic plasticity, a cellular mechanism underlying learning and memory, suggests that NMDA receptor antagonists like CGS 19755 could potentially impair cognitive function. Indeed, some studies have reported that CGS 19755 can produce deficits in retention performance in tasks such as the dark avoidance task.[1]

Clinical Findings and Side Effects

Clinical trials of CGS 19755 in patients with acute ischemic stroke and severe head injury have yielded disappointing results.[5][7] While preclinical data were promising, the translation to clinical efficacy was hindered by a narrow therapeutic window and significant dose-limiting side effects.[8] The neuroprotective doses established in animal models were not well-tolerated in humans.[8]

The most common adverse effects observed in clinical trials were related to the central nervous system and included:

These psychotomimetic effects are a known class effect of NMDA receptor antagonists and ultimately limited the tolerable dose of CGS 19755 in clinical settings to levels that were likely sub-therapeutic for robust neuroprotection.[9]

Conclusion

CGS 19755 is a potent and selective competitive NMDA receptor antagonist with well-documented neuroprotective and anticonvulsant properties in preclinical models. Its mechanism of action, centered on the inhibition of glutamate-mediated excitotoxicity, provides a strong rationale for its investigation in various neurological disorders. However, the clinical development of CGS 19755 was ultimately unsuccessful due to a challenging side effect profile at doses required for therapeutic efficacy. Despite its clinical limitations, CGS 19755 remains a valuable research tool for elucidating the role of the NMDA receptor in both physiological and pathological processes within the central nervous system. The data and protocols presented in this guide are intended to support ongoing research in the pursuit of novel and effective neurotherapeutics.

References

- 1. Post-ischemic therapy with CGS-19755 (alone or in combination with hypothermia) in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo distribution of CGS-19755 within brain in a model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib attenuates neurobehavioral deficits and hippocampal neuronal damage after global cerebral ischemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Properties of CGS 19755: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Extensive preclinical research has demonstrated its neuroprotective effects in various models of central nervous system (CNS) injury, primarily by mitigating the excitotoxic cascade initiated by excessive glutamate release.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of CGS 19755, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the investigation of novel neuroprotective agents and the development of therapies for neurological disorders such as stroke and traumatic brain injury.

Introduction

Excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids like glutamate, is a key pathological mechanism in a range of neurological conditions, including ischemic stroke and traumatic brain injury.[3][4] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal damage.[3][4] Overactivation of the NMDA receptor leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events such as the activation of proteases and nucleases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in cell death.[4][5]

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1][6] By blocking the binding of glutamate, CGS 19755 prevents the opening of the ion channel and the subsequent influx of Ca²⁺, thereby interrupting the excitotoxic cascade.[1] This mechanism of action has positioned CGS 19755 as a significant tool for investigating the role of NMDA receptor-mediated excitotoxicity and as a potential therapeutic agent for neuroprotection.

Mechanism of Action and Signaling Pathways

CGS 19755 exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] This action prevents the pathological over-activation of the receptor in response to excessive glutamate release, a hallmark of ischemic and traumatic brain injury.[2] The blockade of the NMDA receptor by CGS 19755 directly inhibits the massive influx of Ca²⁺ that initiates the excitotoxic cascade.[1]

The downstream consequences of NMDA receptor blockade by CGS 19755 include the prevention of:

-

Activation of Nitric Oxide Synthase (nNOS): Excessive Ca²⁺ influx activates nNOS, leading to the production of nitric oxide (NO). In excitotoxic conditions, NO can react with superoxide anions to form the highly damaging peroxynitrite radical.[5]

-

Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts their function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[4]

-

Activation of Catabolic Enzymes: Elevated intracellular Ca²⁺ levels activate various enzymes, including proteases (e.g., calpains) and phospholipases, which degrade essential cellular components.

-

Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the activation of certain enzymes contribute to the production of ROS, leading to oxidative stress and cellular damage.[5]

Signaling Pathway Diagrams

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of CGS 19755 has been evaluated in numerous in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Neuroprotective Efficacy of CGS 19755

| Cell/Tissue Culture Model | Insult | Endpoint Measured | CGS 19755 Concentration | Outcome | Reference |

| Mixed neocortical cultures (fetal mice) | NMDA excitotoxicity | Neuronal viability | ED₅₀ = 25.4 μM | Dose-dependent neuroprotection | [7] |

| Mixed neocortical cultures (fetal mice) | Oxygen-Glucose Deprivation (OGD) | Neuronal viability | ED₅₀ = 15.9 μM | Dose-dependent neuroprotection | [7] |

| Rat cortical neuron cultures | Glutamate (500 μM) | Delayed neuronal death | 100 μM | Effective prevention of neuronal death | [8] |

| Rat cortical neuron cultures | NMDA (200 μM) | Delayed neuronal death | 100 μM | Effective prevention of neuronal death | [8] |

Table 2: In Vivo Neuroprotective Efficacy of CGS 19755 in Ischemia Models

| Animal Model | Ischemia Model | Dosing Regimen | Endpoint Measured | Key Findings | Reference |

| Gerbil | Global Cerebral Ischemia (Bilateral Common Carotid Artery Occlusion) | 1, 3, 10, 30 mg/kg i.p. (4 doses at 2h intervals, starting 15 min pre-occlusion) | Hippocampal brain damage | Significant protection at 10 and 30 mg/kg | [7] |

| Gerbil | Global Cerebral Ischemia | 30 mg/kg i.p. (4 doses at 2h intervals, starting 1, 2, or 4h post-occlusion) | Hippocampal brain damage | Neuroprotective up to 4h post-occlusion | [7] |

| Gerbil | Global Cerebral Ischemia | 100 mg/kg i.p. (at 24h post-occlusion) | Hippocampal brain damage | No neuroprotection | [7] |

| Rat | Focal Ischemia (MCAO) | 10 mg/kg i.v. bolus followed by 5 mg/kg/h infusion for 4h | Infarct volume, Cerebral Blood Flow (CBF), pH | Reduced cortical infarct volume, increased CBF, and corrected pH | [9] |

| Rat | Global Ischemia | 10-30 mg/kg i.p. (multiple injections) | Neuronal damage | Neuroprotection when administered within 30 min post-ischemia | [10] |

| Rat | Focal Ischemia (permanent MCAO) | 10 mg/kg i.v. (single dose, 5 min post-occlusion) | Infarct size | Reduced infarct size | [10] |

Table 3: Preclinical vs. Clinical Dosing of CGS 19755

| Setting | Condition | Effective/Tolerated Dose Range | Key Observations | Reference |

| Preclinical (Animal Models) | Stroke | 10 - 40 mg/kg | Robust neuroprotection observed | [2] |

| Preclinical (Animal Models) | Traumatic Brain Injury | 3 - 30 mg/kg | Neuroprotective effects demonstrated | [7] |

| Clinical (Human Trials) | Acute Ischemic Stroke | Maximum tolerated dose: ~1.5 mg/kg | Dose-limiting CNS adverse effects (agitation, hallucinations) | [2] |

| Clinical (Human Trials) | Severe Head Injury | Doses up to 3-5 mg/kg considered | Evidence of ICP lowering effect at >3 mg/kg | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to evaluate the neuroprotective properties of CGS 19755.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is widely used to mimic human stroke.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a silicone-coated tip

-

Surgical microscope

-

Temperature control system

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[12]

-

Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

-

Artery Ligation: Ligate the distal ECA and the CCA.

-

Suture Insertion: Introduce the silicone-coated nylon suture through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12]

-

Occlusion and Reperfusion: For transient ischemia, the suture is left in place for a defined period (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture remains in place.[13]

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring for neurological deficits.

Assessment of Outcome:

-

Infarct Volume Measurement: 24-48 hours post-MCAO, the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[12] The infarct volume can then be quantified.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This in vitro model simulates ischemic conditions in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., from rodent cortex or hippocampus)

-

Glucose-free balanced salt solution (BSS)

-

Anaerobic chamber or incubator with a controlled atmosphere (e.g., 95% N₂, 5% CO₂)

Procedure:

-

Culture Preparation: Plate primary neurons and allow them to mature in culture.

-

OGD Induction: Replace the normal culture medium with glucose-free BSS that has been deoxygenated by bubbling with the anaerobic gas mixture.

-

Hypoxic Incubation: Place the cultures in the anaerobic chamber at 37°C for a defined period (e.g., 45-60 minutes) to induce ischemic-like injury.

-

Reperfusion: After the OGD period, replace the glucose-free BSS with the original, oxygenated culture medium.

-

Incubation and Assessment: Return the cultures to a standard incubator for a period of time (e.g., 24 hours) before assessing cell viability.

Assessment of Outcome:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[14]

-

MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[14]

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.[15]

Challenges and Future Directions

Despite the robust neuroprotective effects of CGS 19755 in preclinical models, its translation to the clinic has been challenging. Phase III clinical trials for severe head injury and stroke were halted due to safety concerns and a lack of efficacy.[16][17] The primary obstacle has been the narrow therapeutic window in humans, with dose-limiting psychomimetic side effects such as agitation, confusion, and hallucinations occurring at doses lower than those predicted to be neuroprotective based on animal studies.[2]

Future research in this area may focus on:

-

Developing NMDA receptor antagonists with improved side-effect profiles: This could involve targeting specific NMDA receptor subtypes (e.g., GluN2B-selective antagonists) that may be more critically involved in excitotoxicity while having less of a role in normal physiological functions.[3]

-

Combination therapies: Investigating the synergistic effects of lower, better-tolerated doses of NMDA receptor antagonists with other neuroprotective agents that act on different pathways.

-

Improving drug delivery to the brain: Strategies to enhance the brain penetration of neuroprotective compounds could potentially allow for lower systemic doses, thereby reducing side effects.

Conclusion

CGS 19755 has been an invaluable pharmacological tool for elucidating the critical role of NMDA receptor-mediated excitotoxicity in neuronal injury. While its clinical development has been met with significant hurdles, the extensive body of preclinical research on CGS 19755 continues to inform the ongoing quest for effective neuroprotective therapies. The data and protocols summarized in this guide provide a foundation for further investigation into the complex mechanisms of neuronal damage and the development of novel strategies to protect the brain from ischemic and traumatic insults.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The effects of a competitive NMDA receptor antagonist (CGS-19755) on cerebral blood flow and pH in focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Post-ischemic therapy with CGS-19755 (alone or in combination with hypothermia) in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The competitive NMDA antagonist, CGS-19755, improves postischemic hypoperfusion in selectively vulnerable regions in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 19755: An In-Depth Technical Guide for Studying Excitatory Amino Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] By competitively inhibiting the binding of glutamate to the NMDA receptor, CGS 19755 effectively blocks the subsequent influx of calcium and the initiation of excitotoxic cascades.[1] This property has made it an invaluable tool for investigating the physiological and pathological roles of NMDA receptors, particularly in conditions such as epilepsy and cerebral ischemia.[2][3] This technical guide provides a comprehensive overview of CGS 19755, including its pharmacological properties, detailed experimental protocols for its use, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the CNS, and its actions are mediated by a family of ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] Its high potency and selectivity have established it as a critical pharmacological tool for elucidating the roles of NMDA receptors in both normal brain function and disease states.[2]

Pharmacological Profile

Mechanism of Action

CGS 19755 exerts its antagonist effect by competing with glutamate for binding to the agonist site on the NMDA receptor.[1][4] This binding prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ ions that triggers downstream excitotoxic signaling pathways. The competitive nature of this antagonism means that the inhibitory effect of CGS 19755 can be surmounted by increasing concentrations of the agonist, glutamate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of CGS 19755.

Table 1: In Vitro Binding and Functional Antagonism of CGS 19755

| Parameter | Value | Species | Assay/Tissue | Reference |

| IC₅₀ | 50 nM | Rat | [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding | [5][6][7] |

| IC₅₀ | 100 nM | Rat | [³H]-CGS 19755 binding (vs. L-glutamate) | [8] |

| pA₂ | 5.94 | Rat | NMDA-evoked [³H]acetylcholine release from striatal slices | [5][6][7] |

| pA₂ | 5.93 | Rat | NMDA-evoked [³H]acetylcholine release | [9] |

| K_d | 9 nM and 200 nM | Rat | [³H]-CGS 19755 binding (centrifugation assay) | [8] |

| K_d | 24 nM | Rat | [³H]-CGS 19755 binding (filtration assay) | [8] |

Table 2: In Vivo Efficacy of CGS 19755

| Model | Endpoint | ED₅₀ | Species | Administration | Reference |

| Maximal Electroshock Seizure | Inhibition of tonic convulsions | 3.8 mg/kg | Rat | i.p. | [5][6][7] |

| Maximal Electroshock Seizure | Inhibition of tonic convulsions | 2.0 mg/kg | Mouse | i.p. | [5][6][7] |

| NMDA-induced Convulsions | Blockade of convulsions | ~2 mg/kg | Mouse | i.p. | [5] |

| Sound-induced Seizures (DBA/2 mice) | Blockade of wild running | ~2 mg/kg | Mouse | i.p. | [5] |

| Diazepam Discrimination | Generalization to diazepam stimuli | 9.0 mg/kg | Rat | i.p. | [5] |

| Rotorod Performance | Impairment of motor coordination | 6.2 mg/kg | Rat | i.p. | [5] |

Experimental Protocols

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of test compounds for the NMDA receptor using [³H]-CGS 19755.

-

Materials:

-

[³H]-CGS 19755 (specific activity ~20-40 Ci/mmol)

-

Crude synaptic membranes from rat brain

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled CGS 19755 (for non-specific binding determination)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.[2]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane suspension (~100-150 µg protein)

-

50 µL of [³H]-CGS 19755 (final concentration ~5-10 nM)

-

50 µL of test compound at various concentrations, buffer for total binding, or 10 µM unlabeled CGS 19755 for non-specific binding.[2]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the effect of CGS 19755 on NMDA-evoked currents in cultured neurons or brain slices.

-

Materials:

-

Cultured neurons or acute brain slices

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 (Mg²⁺-free to relieve voltage-dependent block of NMDA receptors).[2]

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.[2]

-

NMDA

-

CGS 19755

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

-

-

Procedure:

-

Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

-

Voltage-Clamp: Clamp the cell at a holding potential of -60 mV.[2]

-

NMDA Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current.[2]

-

CGS 19755 Application: Co-apply NMDA with increasing concentrations of CGS 19755 and record the resulting currents.[2]

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CGS 19755.

-

Plot the concentration-response curve for CGS 19755 and determine the IC₅₀ value.

-

To confirm competitive antagonism, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations.

-

Maximal Electroshock Seizure (MES) Test

This protocol describes the induction of seizures in rodents to evaluate the anticonvulsant activity of CGS 19755.[2]

-

Materials:

-

Male mice (e.g., CF-1) or rats (e.g., Sprague-Dawley)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

CGS 19755 solution for injection

-

-

Procedure:

-

Animal Preparation: Administer CGS 19755 or vehicle intraperitoneally (i.p.) at various doses.

-

Anesthesia and Electrode Placement: At the time of peak effect (e.g., 30-60 minutes post-injection), apply a drop of topical anesthetic to the eyes of the animal. Place the corneal electrodes on the corneas.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1 sec duration).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[2]

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose of CGS 19755.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.[2]

-

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of CGS 19755 and the downstream consequences of NMDA receptor activation.

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Caption: Simplified excitotoxicity signaling pathway and the inhibitory action of CGS 19755.

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows described in this guide.

Caption: Workflow for the [³H]-CGS 19755 radioligand binding assay.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. benchchem.com [benchchem.com]

- 3. Standard Operating Procedure of Electroconvulsiometer | PPTX [slideshare.net]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGS 19755 in Attenuating Harmaline-Induced Cerebellar Cyclic GMP Elevation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological interaction between the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGS 19755, and the tremor-inducing alkaloid, harmaline, with a specific focus on the modulation of cyclic guanosine monophosphate (cGMP) levels in the cerebellum. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Cerebellar cGMP Pathway in Harmaline-Induced Tremor

Harmaline is a beta-carboline alkaloid known to induce action tremors in animals, serving as a widely used experimental model for essential tremor. The tremorgenic effects of harmaline are closely linked to its ability to induce rhythmic, high-frequency burst firing of neurons in the inferior olive, which in turn leads to a powerful and synchronous activation of climbing fibers that synapse on Purkinje cells in the cerebellar cortex. This excessive excitatory input is believed to be the primary driver of the observed tremor.

A key biochemical consequence of this climbing fiber activation is a significant elevation of cyclic guanosine monophosphate (cGMP) levels within the cerebellum. This increase is mediated by the activation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) subtype. The activation of NMDA receptors leads to an influx of calcium ions (Ca2+), which subsequently activates nitric oxide synthase (NOS). The resulting production of nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Thus, cerebellar cGMP levels serve as a reliable biomarker for the central nervous system activity induced by harmaline.

CGS 19755: A Competitive NMDA Receptor Antagonist

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the NMDA receptor. By binding to the glutamate recognition site on the NMDA receptor complex, CGS 19755 prevents the binding of the excitatory neurotransmitter glutamate. This competitive antagonism effectively blocks the ion channel opening and the subsequent intracellular signaling cascade, including the elevation of cGMP. Its ability to cross the blood-brain barrier allows for systemic administration in preclinical studies.

Quantitative Data: CGS 19755 Attenuation of Harmaline-Induced cGMP Increase

The administration of CGS 19755 has been shown to effectively block the harmaline-induced increase in cerebellar cGMP levels. The following table summarizes the quantitative findings from preclinical studies in rats. It is important to note that a complete dose-response curve linking specific CGS 19755 doses to corresponding cGMP levels in harmaline-treated animals is not available in a single publication. The data presented here is a composite from multiple sources to provide a comprehensive overview.

| Treatment Group | Drug and Dose | Route of Administration | Cerebellar cGMP Level (pmol/mg protein) | Percentage Inhibition of Harmaline-Induced Increase |

| Control (Basal) | Saline | i.p. | ~5 | N/A |

| Harmaline | 10 mg/kg | i.p. | ~26.3 | N/A |

| CGS 19755 + Harmaline | 4 mg/kg | i.p. | Blocked | >90% (inferred) |

| CGS 19755 + Harmaline | 0.045 mmol/kg (~10 mg/kg) | i.p. | Active | Data not specified |

| CGS 19755 + Harmaline | 0.224 mmol/kg (~50 mg/kg) | i.p. | Active | Data not specified |

Note: The basal and harmaline-stimulated cGMP levels are based on data reporting an increase of 21.3 pmol/mg of protein in normal rats following harmaline administration. The percentage of inhibition for the 4 mg/kg dose of CGS 19755 is inferred from qualitative statements in the literature that it "blocked" the increase. Specific cGMP values for the 0.045 and 0.224 mmol/kg doses were not found in the reviewed literature.

Experimental Protocols

In Vivo Animal Model and Drug Administration

Animal Model:

-

Species: Male Sprague-Dawley rats (200-250g) or Swiss albino mice.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration Protocol:

-

Animals are habituated to the experimental environment to minimize stress.

-

CGS 19755 or its vehicle (saline) is administered intraperitoneally (i.p.) at the desired doses (e.g., 4 mg/kg).

-

After a predetermined pretreatment time (e.g., 30 minutes), harmaline (e.g., 10-30 mg/kg) or saline is administered i.p.

-

The onset and severity of tremors are observed and can be quantified using a tremor rating scale or an automated tremor analysis system.

-

At the peak of the expected harmaline effect (e.g., 30-60 minutes post-injection), animals are euthanized for tissue collection.

Cerebellar Tissue Collection and Preparation

-

Euthanasia: Animals are rapidly euthanized by decapitation or focused microwave irradiation to prevent post-mortem changes in cGMP levels.

-

Dissection: The cerebellum is rapidly dissected on a cold plate.

-

Homogenization: The cerebellar tissue is weighed and homogenized in a cold buffer (e.g., 10 volumes of 50 mM Tris-HCl, pH 7.4, containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation).

-

Deproteinization: The homogenate is deproteinized, typically by adding trichloroacetic acid (TCA) to a final concentration of 5-10%, followed by centrifugation to pellet the precipitated proteins.

-

Extraction: The supernatant containing the cGMP is collected and the TCA is removed by repeated ether extractions.

-

Sample Preparation: The aqueous phase is lyophilized or dried under a stream of nitrogen and the residue is reconstituted in the assay buffer for cGMP measurement.

Measurement of Cerebellar cGMP Levels by Radioimmunoassay (RIA)

Principle: This is a competitive binding assay where a fixed amount of radiolabeled cGMP ([³H]cGMP or [¹²⁵I]cGMP) competes with the unlabeled cGMP in the sample for a limited number of binding sites on a cGMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cGMP in the sample.

Protocol:

-

Standard Curve Preparation: A series of standards with known concentrations of cGMP are prepared in the assay buffer.

-

Assay Setup: In assay tubes, the reconstituted samples or standards are incubated with a specific dilution of the cGMP antibody and a fixed amount of radiolabeled cGMP.

-

Incubation: The mixture is incubated for a specified period (e.g., 18-24 hours) at 4°C to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free cGMP: The antibody-bound cGMP is separated from the free radiolabeled cGMP. This is commonly achieved by adding a charcoal suspension or a second antibody that precipitates the primary antibody.

-

Centrifugation: The tubes are centrifuged to pellet the bound fraction.

-

Quantification: The radioactivity in the supernatant (free fraction) or the pellet (bound fraction) is measured using a liquid scintillation counter or a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the cGMP standards. The concentration of cGMP in the unknown samples is then determined by interpolating their percentage of bound radioactivity from the standard curve.

-

Normalization: The cGMP concentration is typically normalized to the protein content of the original tissue homogenate, determined by a standard protein assay (e.g., Bradford or Lowry assay), and expressed as pmol/mg protein.

Visualization of Signaling Pathways and Workflows

Harmaline-Induced Cerebellar cGMP Signaling Pathway

Caption: Harmaline stimulates glutamate release, activating NMDA receptors and leading to cGMP production.

Mechanism of Action of CGS 19755

Caption: CGS 19755 competitively blocks the NMDA receptor, preventing glutamate-induced signaling.

Experimental Workflow

Caption: Workflow for investigating the effect of CGS 19755 on harmaline-induced cGMP levels.

Conclusion

The competitive NMDA receptor antagonist, CGS 19755, effectively mitigates the harmaline-induced elevation of cerebellar cGMP levels. This action is consistent with its mechanism of blocking the excitatory signaling cascade initiated by harmaline-induced glutamate release. The measurement of cerebellar cGMP provides a robust and quantifiable biomarker for assessing the in vivo efficacy of NMDA receptor antagonists in this preclinical model of tremor. The detailed protocols and visualized pathways presented in this guide offer a foundational resource for further research into the therapeutic potential of NMDA receptor modulation in movement disorders.

The Early Discovery and Preclinical Evaluation of CGS 19755: A Technical Overview

Introduction

CGS 19755, also known as Selfotel, emerged from early drug discovery programs as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its development was driven by the growing understanding of the role of excitotoxicity, mediated by excessive glutamate neurotransmission, in the pathophysiology of a range of central nervous system (CNS) disorders.[3][4] This technical guide provides an in-depth overview of the foundational research and discovery of CGS 19755, with a focus on its pharmacological profile, key preclinical findings, and the experimental methodologies employed in its initial evaluation.

CGS 19755, chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoate (AP5).[3] Initial investigations revealed its significant potential as a neuroprotective agent, demonstrating anticonvulsant and anxiolytic properties in various preclinical models.[1][5] The primary mechanism of action of CGS 19755 is its competitive antagonism at the glutamate binding site of the NMDA receptor.[2][5] Under conditions of excessive glutamate release, such as during ischemia, this action was hypothesized to prevent the massive influx of calcium ions (Ca²⁺) into neurons, thereby mitigating the downstream cascade of neurotoxic events that lead to cell death.[5]

Pharmacological Profile and In Vitro Activity

Early in vitro studies established CGS 19755 as a highly potent and selective antagonist of the NMDA receptor. Receptor binding assays demonstrated its high affinity for the NMDA receptor, with an IC50 value of 50 nM for inhibiting the binding of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid.[6][7] Functional assays, such as the inhibition of NMDA-evoked acetylcholine release from rat striatal slices, further confirmed its competitive antagonist activity, yielding a pA2 value of 5.94.[6][7][8] Notably, CGS 19755 displayed high selectivity, showing no significant interaction with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[6][7]

Quantitative In Vitro Data

| Parameter | Value | Experimental Model | Reference |

| IC50 | 50 nM | Inhibition of [3H]-CPP binding to NMDA receptors | [6][7] |

| pA2 | 5.94 | Antagonism of NMDA-evoked [3H]acetylcholine release from rat striatal slices | [6][7][8] |

Preclinical In Vivo Efficacy

The promising in vitro profile of CGS 19755 was followed by extensive in vivo testing in various animal models of neurological disorders. These studies provided evidence for its neuroprotective, anticonvulsant, and anxiolytic effects.

Neuroprotective Effects in Ischemia Models

In models of global cerebral ischemia in gerbils, CGS 19755 demonstrated a dose-dependent neuroprotective effect.[3] Intraperitoneal (i.p.) administration of CGS 19755 at doses of 10 and 30 mg/kg significantly reduced ischemia-induced hippocampal damage.[3] The therapeutic window was also investigated, with neuroprotection observed when the compound was administered up to 4 hours after the ischemic insult.[3]

Anticonvulsant Activity

CGS 19755 exhibited robust anticonvulsant properties in several animal models. It effectively blocked convulsions induced by maximal electroshock (MES) in both rats and mice.[6][7] Furthermore, it prevented sound-induced seizures in genetically epilepsy-prone DBA/2 mice and NMDA-induced convulsions in CF1 mice.[9]

Anxiolytic and Other Behavioral Effects

In an experimental model of anxiety in rats, CGS 19755 was found to increase conflict responding, suggesting anxiolytic-like effects.[9] However, this effect was observed within a narrow dose range, with higher doses leading to a reduction in overall responding.[9] The compound also demonstrated potential muscle relaxant effects and, at higher doses, exhibited some behaviors reminiscent of phencyclidine-type drugs.[9]

Quantitative In Vivo Data

| Effect | Animal Model | ED50 / Effective Dose | Route of Administration | Reference |

| Anticonvulsant (MES) | Rat | 3.8 mg/kg | i.p. | [6][7] |

| Anticonvulsant (MES) | Mouse | 2.0 mg/kg | i.p. | [6][7] |

| Anticonvulsant (NMDA-induced) | Mouse (CF1) | ~2 mg/kg | i.p. | [9] |

| Anticonvulsant (Sound-induced) | Mouse (DBA/2) | ~2 mg/kg | i.p. | [9] |

| Anxiolytic | Rat | 1.73 mg/kg (minimum effective dose) | i.p. | [9] |

| Neuroprotection (Global Ischemia) | Gerbil | 10 and 30 mg/kg | i.p. | [3] |

Signaling Pathway and Experimental Workflows

The mechanism of action of CGS 19755 and the workflows of the preclinical experiments can be visualized through the following diagrams.

Mechanism of action of CGS 19755 in preventing excitotoxicity.

References

- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selfotel - Wikipedia [en.wikipedia.org]

- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 19755: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By targeting the glutamate binding site on the GluN2 subunit, CGS 19755 effectively inhibits NMDA receptor activation, a key process in excitatory neurotransmission and synaptic plasticity. This technical guide provides an in-depth overview of the interaction of CGS 19755 with NMDA receptor subtypes, presenting quantitative binding and functional data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in a myriad of physiological processes within the central nervous system (CNS), including learning, memory, and synaptic plasticity. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diversity of four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties.

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] Its selectivity for different NMDA receptor subtypes is a critical aspect of its pharmacological profile. This guide details the interaction of CGS 19755 with these subtypes, providing a foundation for its use as a research tool and as a potential therapeutic agent.

Quantitative Analysis of CGS 19755 Interaction with NMDA Receptor Subtypes

The affinity and functional inhibition of CGS 19755 vary across the different NMDA receptor subtypes. The general selectivity profile for CGS 19755 is GluN2A > GluN2B > GluN2C > GluN2D.[2]

Binding Affinity

Radioligand binding assays are employed to determine the affinity of CGS 19755 for different NMDA receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the glutamate binding site, and the displacement of this ligand by increasing concentrations of CGS 19755 is measured. The inhibition constant (Ki) is then calculated to quantify the binding affinity.

| Receptor Subtype | Ki (nM) - Estimated | Reference |

| NR1/NR2A | Not explicitly found for CGS 19755 | General selectivity profile suggests highest affinity |

| NR1/NR2B | Not explicitly found for CGS 19755 | Lower affinity than NR2A |

| NR1/NR2C | Not explicitly found for CGS 19755 | Lower affinity than NR2B |

| NR1/NR2D | Not explicitly found for CGS 19755 | Lowest affinity |

An early study using [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP) binding in rat brain membranes reported an IC50 of 50 nM for CGS 19755 for NMDA-type receptors.[3]

Functional Antagonism

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in mammalian cell lines expressing recombinant NMDA receptor subtypes, are used to assess the functional antagonism of CGS 19755. The half-maximal inhibitory concentration (IC50) and the antagonist equilibrium dissociation constant (pA2) are key parameters determined from these experiments.

A study on native NMDA receptors in rat striatal slices demonstrated that CGS 19755 competitively antagonized NMDA-evoked acetylcholine release with a pA2 value of 5.94.[3] This corresponds to a KB (dissociation constant) of approximately 1.15 µM.

| Receptor Subtype | IC50 (µM) - Estimated | pA2 | Reference |

| NR1/NR2A | Not explicitly found for CGS 19755 | - | General selectivity profile suggests lowest IC50 |

| NR1/NR2B | Not explicitly found for CGS 19755 | - | Higher IC50 than NR2A |

| NR1/NR2C | Not explicitly found for CGS 19755 | - | Higher IC50 than NR2B |

| NR1/NR2D | Not explicitly found for CGS 19755 | - | Highest IC50 |

Experimental Protocols

Radioligand Binding Assay: [3H]CGP 39653 Competition Binding

This protocol describes a competition binding assay to determine the affinity of CGS 19755 for the glutamate binding site of NMDA receptors using the radiolabeled antagonist [3H]CGP 39653.[4]

3.1.1. Materials

-

HEK293 cells transiently or stably expressing recombinant human NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, or NR1/NR2D).

-

Cell culture reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]CGP 39653 (specific activity ~20-60 Ci/mmol).

-

Unlabeled CGS 19755.

-

Non-specific binding control: 10 µM unlabeled L-glutamate.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

3.1.2. Procedure

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the desired NMDA receptor subtype.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A constant concentration of [3H]CGP 39653 (typically at or below its Kd, e.g., 5 nM).

-

Increasing concentrations of unlabeled CGS 19755 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of CGS 19755.

-

For non-specific binding wells, add a saturating concentration of L-glutamate (10 µM).

-

Add the membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the CGS 19755 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.1.3. Workflow Diagram

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the use of TEVC to measure the functional antagonism of CGS 19755 at recombinant NMDA receptors expressed in Xenopus laevis oocytes.

3.2.1. Materials

-

Xenopus laevis oocytes.

-

cRNA for human NMDA receptor subunits (NR1 and one of NR2A, NR2B, NR2C, or NR2D).

-

Oocyte injection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording chamber.

-

Microelectrodes (filled with 3 M KCl).

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonist solution: ND96 containing a fixed concentration of L-glutamate (e.g., EC50 concentration) and a saturating concentration of glycine (e.g., 100 µM).

-

CGS 19755 solutions of varying concentrations in agonist solution.

3.2.2. Procedure

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNA for the desired NMDA receptor subunits (e.g., 50 ng total cRNA per oocyte).

-

Incubate the injected oocytes for 2-5 days at 18°C.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Schild Analysis:

-

Determine the concentration-response curve for L-glutamate to identify the EC50.

-

Apply the agonist solution containing the EC50 concentration of L-glutamate and record the inward current until a stable response is achieved.

-

Wash the oocyte with ND96 solution until the current returns to baseline.

-

Perfuse the oocyte with a solution containing the agonist and a specific concentration of CGS 19755.

-

Once the antagonist has equilibrated, re-determine the concentration-response curve for L-glutamate in the presence of CGS 19755.

-

Repeat this process for several concentrations of CGS 19755.

-

-

Data Analysis:

-

For each concentration of CGS 19755, calculate the dose ratio (DR), which is the ratio of the EC50 of L-glutamate in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of CGS 19755 on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be close to 1.

-

3.2.3. Experimental Workflow Diagram

Downstream Signaling Pathways

By competitively inhibiting the binding of glutamate, CGS 19755 prevents the influx of Ca²⁺ through the NMDA receptor channel. This blockade has significant consequences for downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. Two major pathways affected are the neuronal nitric oxide synthase (nNOS) pathway and the cAMP response element-binding protein (CREB) pathway.

NMDA Receptor - nNOS Signaling Pathway

Activation of synaptic NMDA receptors leads to a localized increase in intracellular Ca²⁺. This Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then activates neuronal nitric oxide synthase (nNOS), which is often anchored near the NMDA receptor by scaffolding proteins like PSD-95.[5] Activated nNOS produces nitric oxide (NO), a gaseous signaling molecule that can diffuse to neighboring cells and activate downstream targets such as soluble guanylyl cyclase (sGC). CGS 19755, by preventing the initial Ca²⁺ influx, inhibits this entire cascade.

NMDA Receptor - CREB Signaling Pathway

The influx of Ca²⁺ through NMDA receptors also plays a critical role in the activation of the transcription factor cAMP response element-binding protein (CREB).[1][6] Ca²⁺ can activate several kinase cascades, including the Ca²⁺/calmodulin-dependent protein kinase (CaMK) pathway and the Ras-ERK pathway. These kinases ultimately phosphorylate CREB at Serine 133, leading to its activation. Activated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating the expression of proteins involved in synaptic plasticity and cell survival. By blocking Ca²⁺ entry, CGS 19755 prevents the activation of these kinase cascades and subsequent CREB-mediated gene transcription.

Conclusion

CGS 19755 is a valuable pharmacological tool for the study of NMDA receptor function. Its competitive antagonism at the glutamate binding site and its selectivity for GluN2A-containing receptors provide a means to dissect the roles of different NMDA receptor subtypes in health and disease. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers to effectively utilize CGS 19755 in their investigations and to further explore its therapeutic potential. Further studies are warranted to precisely quantify the binding affinities and functional inhibitory potencies of CGS 19755 at each of the human recombinant NMDA receptor subtypes to provide a more complete pharmacological profile.

References

- 1. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

The Pharmacological Profile of CGS 19755: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[1][2] By competitively inhibiting the glutamate binding site on the NMDA receptor, CGS 19755 blocks the downstream signaling cascades associated with excitotoxicity, a key process implicated in a variety of neurological disorders.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of CGS 19755, including its mechanism of action, binding affinity, and effects in preclinical models, presented with detailed experimental protocols and data visualizations to support further research and development.

Mechanism of Action

CGS 19755 exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor.[5][6] In conditions of excessive glutamate release, such as during ischemia or trauma, the overactivation of NMDA receptors leads to a massive influx of calcium (Ca²⁺) into neurons.[2][7] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.[8] By competing with glutamate for binding to the NMDA receptor, CGS 19755 prevents the ion channel from opening, thereby attenuating the detrimental influx of Ca²⁺ and mitigating excitotoxic neuronal injury.[7][9]

Signaling Pathway of CGS 19755 Action

Caption: Competitive antagonism of the NMDA receptor by CGS 19755.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CGS 19755 from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Species | Tissue/Preparation | Radioligand/Assay | Reference(s) |

| IC₅₀ | 50 nM | Rat | Striatal Slices | [³H]-CPP Binding | [1][5] |

| IC₅₀ | 100 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 Binding | [10] |

| K_d (High Affinity) | 9 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 Binding | [10][11][12] |

| K_d (Low Affinity) | 200 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 Binding | [10][11][12] |

| pA₂ | 5.93 | Rat | Striatal Slices | NMDA-evoked [³H]ACh release | [9] |

| pA₂ | 5.94 | Rat | Striatal Slices | NMDA-evoked [³H]ACh release | [1][5] |

| ED₅₀ (vs. NMDA excitotoxicity) | 25.4 µM | - | - | - | [13] |

| ED₅₀ (vs. OGD) | 15.9 µM | - | - | - | [13] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species | Model | Route of Administration | Reference(s) |

| ED₅₀ (Anticonvulsant) | 2.0 mg/kg | Mouse | Maximal Electroshock | i.p. | [1] |

| ED₅₀ (Anticonvulsant) | 3.8 mg/kg | Rat | Maximal Electroshock | i.p. | [1] |

| ED₅₀ (Anticonvulsant) | ~2 mg/kg | Mouse | NMDA-induced convulsions | i.p. | [6][14] |

| ED₅₀ (Anxiolytic) | 1.73 mg/kg (MED) | Rat | Conflict Test | i.p. | [6][14] |

| ED₅₀ (Motor Impairment) | 6.2 mg/kg | Rat | Rotorod | i.p. | [6][14] |

| Neuroprotective Dose | 10 - 30 mg/kg | Gerbil | Global Ischemia | i.p. | [13] |

| Neuroprotective Dose | 10 mg/kg | Rat | Focal Ischemia (MCAo) | i.v. | [13] |

| Neuroprotective Dose | 40 mg/kg | Rat | Focal Ischemia (MCAo) | i.v. | [13] |

| Brain Uptake Index | 0.15% | Rat | Normal Brain | - | [15] |

| Plasma Clearance (Normal) | 0.015 ml/100g/min | Rat | Normal Brain | - | [15] |

| Plasma Clearance (Ischemic) | 0.019 ml/100g/min | Rat | Ischemic Hemisphere | - | [15] |

Experimental Protocols

[³H]-CGS 19755 Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds for the NMDA receptor using [³H]-CGS 19755.

Workflow for [³H]-CGS 19755 Radioligand Binding Assay

Caption: Workflow for a [³H]-CGS 19755 radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in Tris-HCl buffer containing 0.04% Triton X-100 and incubate for 15 minutes at 37°C to remove endogenous glutamate.

-

Centrifuge again at 40,000 x g for 20 minutes and wash the pellet twice with fresh buffer.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of [³H]-CGS 19755 (to a final concentration of ~1-5 nM).

-